molecular formula C13H17ClN2O3S B2967341 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 321713-63-7

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2967341
CAS No.: 321713-63-7
M. Wt: 316.8
InChI Key: YSTHLLATMWKUEC-UHFFFAOYSA-N
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Description

Structural Novelty and Position Within Sulfonamide Pharmacophores

The molecular architecture of this compound (C₁₃H₁₇ClN₂O₃S, molecular weight 316.81 g/mol) features three critical components:

  • A benzenesulfonamide core substituted with a chlorine atom at the ortho position.
  • A propyl linker connecting the sulfonamide nitrogen to a 2-oxopyrrolidine ring.
  • A 2-oxopyrrolidine moiety introducing a lactam functionality and conformational restraint.

This configuration distinguishes it from classical sulfonamides, which typically lack cyclic amide substituents. The chlorine atom at the ortho position enhances electron-withdrawing effects, potentially modulating sulfonamide acidity and target binding. The propyl linker provides spatial separation between the sulfonamide and pyrrolidinone groups, allowing both pharmacophores to engage distinct binding pockets in biological targets.

Table 1: Structural Comparison with Representative Sulfonamides

Feature Classical Sulfonamide (e.g., Sulfanilamide) This compound
Core Structure Para-aminobenzenesulfonamide Ortho-chloro-benzenesulfonamide
Side Chain None 3-(2-Oxopyrrolidin-1-yl)propyl
Conformational Flexibility High Restricted by pyrrolidinone ring
Electron-Withdrawing Groups None (unless substituted) Chlorine at ortho position

The 2-oxopyrrolidine group introduces a dual hydrogen-bonding capacity via its carbonyl oxygen and NH group, enabling interactions with polar residues in enzyme active sites or receptor pockets. This contrasts with traditional sulfonamides, which primarily rely on sulfonamide oxygens for hydrogen bonding. The lactam ring also imposes stereochemical constraints, potentially enhancing selectivity for targets sensitive to three-dimensional ligand geometry.

Synthetic routes to this compound likely involve:

  • Sulfonylation of 2-chlorobenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)propan-1-amine.
  • Purification via crystallization, given its melting point of 60–62°C.

Historical Context of Pyrrolidine-Sulfonamide Hybrids in Drug Discovery

The integration of pyrrolidine derivatives into sulfonamide scaffolds traces back to efforts in the late 20th century to address limitations of first-generation sulfonamide antibiotics, such as microbial resistance and poor pharmacokinetics. Early work focused on appending alkylamine chains to the sulfonamide nitrogen, but these often suffered from metabolic instability.

The incorporation of 2-oxopyrrolidine marked a pivotal shift, as seen in compounds like 4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide, which demonstrated selective agonism at muscarinic acetylcholine receptors (mAChRs). This highlighted the pyrrolidinone group’s ability to confer target specificity through allosteric modulation, a mechanism distinct from orthosteric sulfonamide inhibitors.

Patent literature from the 1990s reveals structural parallels, such as benzenesulfonamide derivatives with pyrrolidine-adjacent substituents (e.g., 4-tert-butyl-N-[6-chloro-5-(5-fluoro-2-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide). These analogs prioritized halogen and alkoxy substitutions to optimize binding to nucleotide-binding domains, a strategy echoed in the ortho-chlorine substitution of the subject compound.

Evolutionary Milestones :

  • 1997 : Russian patents disclosed pyrimidine-benzenesulfonamide hybrids with pyrrolidine-like side chains, emphasizing halogenated aryl groups for enhanced bioactivity.
  • 2010s : Sulfoximine and sulfonimidamide derivatives emerged, showcasing nitrogen-enriched sulfur pharmacophores. While distinct from pyrrolidine-sulfonamides, these works validated the strategic modification of sulfonamide scaffolds to improve drug-like properties.
  • 2020s : Compounds like 4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide demonstrated the therapeutic potential of pyrrolidinone-sulfonamide hybrids in neurological disorders.

The subject compound builds upon this legacy by combining halogenation, conformational restriction, and hydrogen-bonding motifs—a triad increasingly prioritized in modern sulfonamide drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-5-1-2-6-12(11)20(18,19)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHLLATMWKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used, often under elevated temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituent (Position) Pyrrolidine Ring Type Molecular Formula Melting Point (°C) LogP* (Predicted)
2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide 2-Cl 2-Oxopyrrolidin-1-yl C₁₃H₁₆ClN₂O₃S Not reported 1.8
4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide 4-Cl 2-Oxopyrrolidin-1-yl C₁₃H₁₆ClN₂O₃S Not reported 1.9
2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide 2-Cl Pyrrolidin-1-yl C₁₃H₁₉ClN₂O₂S 75–77 2.5
4-Chloro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2c) 4-Cl Amino-linked pyridyl C₃₀H₂₈ClN₅O₃S 92–119† 4.2
4-Chloro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4c) 4-Cl Hydroxyphenyl-linked C₂₉H₂₅ClN₄O₃S 166–168 3.7

*Predicted using QikProp (Schrödinger Suite).
†Reported as 92–19°C in , likely a typographical error.

Key Observations :

  • Melting Points : Ortho-substituted derivatives (e.g., 2-Cl) generally exhibit lower melting points than para-substituted analogs due to reduced symmetry and weaker intermolecular forces .
  • Lipophilicity: The 2-oxopyrrolidinyl group reduces LogP compared to non-oxygenated pyrrolidine analogs (e.g., 2.5 vs. 1.8), suggesting improved aqueous solubility .

Key Insights :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibitory potency compared to halogens (-Cl, -F) .
  • Ortho vs. Para Substitution : Para-substituted analogs (e.g., 2c, 2d) show higher activity than ortho derivatives, likely due to better alignment with kinase active sites .
  • Pyrrolidinone vs. Pyrrolidine: The 2-oxo group may improve metabolic stability by reducing oxidative degradation of the pyrrolidine ring .

Biological Activity

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a complex structure that may influence its interaction with various biological targets.

The molecular formula of this compound is C13H17ClN2O3SC_{13}H_{17}ClN_{2}O_{3}S, with a molecular weight of 304.80 g/mol. Its structural characteristics include:

PropertyValue
Molecular Weight304.80 g/mol
LogP0.0836
Polar Surface Area92.649 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various cellular processes. Research indicates that compounds similar to benzenesulfonamides can inhibit key enzymes, such as carbonic anhydrases and certain kinases, which are crucial for tumor growth and viral replication.

Antiviral Activity

Studies have shown that derivatives of benzenesulfonamides can significantly reduce viral loads in models of chronic hepatitis B virus (HBV) infection. These compounds inhibit HBV nucleocapsid assembly by binding to the core protein, thereby promoting the formation of empty capsids without affecting other viral components .

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide derivatives have highlighted their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, similar compounds were shown to disrupt microtubule dynamics, which is essential for mitosis .

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral effects against HBV, a series of benzenesulfonamide derivatives demonstrated marked reductions in cytoplasmic HBV DNA levels, suggesting their potential as therapeutic agents against viral infections .
  • Cancer Cell Proliferation : A derivative structurally related to this compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation through mechanisms involving apoptosis and cell cycle disruption .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. The presence of a chloro group and the oxopyrrolidinyl moiety appears to enhance binding affinity to target proteins compared to unsubstituted analogs. Quantitative structure-activity relationship (QSAR) models have been developed to predict the activity based on molecular descriptors .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide?

Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation : React 2-chlorobenzenesulfonyl chloride with a pyrrolidinone-containing amine precursor (e.g., 3-aminopropylpyrrolidin-2-one) in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Yields range from 65–85% depending on reaction conditions .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic sulfonamide NH signal at δ 7.8–8.2 ppm) .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:
Validation involves:

X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement. Key parameters:

  • R-factor < 0.05 for high-resolution data (≤ 1.0 Å).
  • Validation of geometric restraints (e.g., bond lengths, angles) via CCDC checkCIF .

Puckering Analysis : For the pyrrolidinone ring, apply Cremer-Pople parameters (amplitude qq, phase ϕ\phi) to quantify non-planarity. Typical qq values for five-membered lactams range from 0.3–0.5 Å .

Table 1 : Example Crystallographic Data

ParameterValue
Space GroupP1\overline{1}
RintR_{\text{int}}0.032
C–S Bond Length1.76 Å

Basic: What spectroscopic techniques are critical for characterizing this sulfonamide?

Answer:
Key methods include:

NMR Spectroscopy :

  • 1H NMR^1\text{H NMR}: Identify aromatic protons (δ 7.4–8.1 ppm) and pyrrolidinone methylenes (δ 2.5–3.5 ppm).
  • 13C NMR^{13}\text{C NMR}: Confirm sulfonamide carbonyl at δ 170–175 ppm .

High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C13H16ClN2O3S\text{C}_{13}\text{H}_{16}\text{ClN}_2\text{O}_3\text{S}: 338.0450 (observed: 338.0449, Δ < 2 ppm) .

Advanced: How can the conformational flexibility of the pyrrolidinone ring be quantified?

Answer:
Use Cremer-Pople puckering coordinates :

Coordinate Calculation : From X-ray data, compute out-of-plane displacements (zjz_j) for each atom in the ring.

Amplitude (qq) and Phase (ϕ\phi) :

  • qq measures the degree of puckering (e.g., q=0.42q = 0.42 Å indicates moderate distortion).
  • ϕ\phi defines the pseudorotation phase (e.g., ϕ=18\phi = 18^\circ suggests a twist-boat conformation) .
    Application : Compare with analogs (e.g., 2-oxopyrrolidine derivatives) to assess steric or electronic effects on ring geometry.

Advanced: What methodologies are used to evaluate the compound’s biological activity in enzyme inhibition studies?

Answer:

Kinetic Assays :

  • IC50_{50} Determination : Incubate with target enzymes (e.g., carbonic anhydrase) and monitor substrate conversion via UV-Vis (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm).
  • Data fitting to the Morrison equation for tight-binding inhibitors .

Docking Studies : Use Schrödinger Maestro or AutoDock Vina to predict binding modes. Key interactions:

  • Sulfonamide oxygen with Zn2+^{2+} in metalloenzymes.
  • Chlorophenyl group in hydrophobic pockets .

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Answer:

Multi-Method Validation :

  • Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).
  • Resolve NMR signal discrepancies via 1H ^1\text{H}-15N^{15}\text{N} HMBC to confirm sulfonamide connectivity .

Twinned Data Analysis : For problematic crystals, use SHELXD to deconvolute twinning ratios and reprocess intensity data .

Advanced: How are structure-activity relationships (SARs) investigated for analogs of this compound?

Answer:

Analog Synthesis : Modify substituents (e.g., replace chloro with nitro or methoxy groups) and assess impact on:

  • LogP : Measure via shake-flask method (e.g., increased hydrophobicity enhances membrane permeability).
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify KdK_d .

Pharmacophore Modeling : Identify critical moieties (e.g., sulfonamide, pyrrolidinone) using Discovery Studio.

Table 2 : Example SAR Data

AnalogIC50_{50} (nM)LogP
Parent Compound1202.1
2-Nitro Derivative852.4
4-Methoxy Derivative3101.8

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